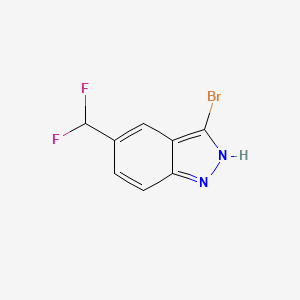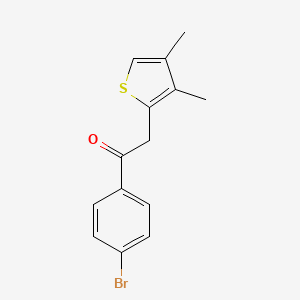
m-DL-Sarcolysin
Übersicht
Beschreibung
m-DL-Sarcolysin, auch bekannt als DL-Phenylalanin-Senfhydrochlorid, ist ein Stickstoff-Senf und ein alkylierendes Mittel. Es ist ein racemisches Gemisch der D- und L-Isomere von Phenylalanin-Senf. Diese Verbindung wurde ausgiebig auf ihren potenziellen Einsatz in der Krebstherapie untersucht, insbesondere bei multiplem Myelom und Eierstockkrebs .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
m-DL-Sarcolysin wird durch die Reaktion von Phenylalanin mit Bis(2-chlorethyl)amin synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Lösungsmittels wie Ethanol oder Methanol und wird unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation gereinigt .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Die Verbindung wird häufig in einer sterilen Umgebung hergestellt, um eine Kontamination zu verhindern .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Hydrolyse: Die Verbindung kann einer Hydrolyse unterliegen, was zur Bildung von inaktiven Metaboliten führt.
Häufige Reagenzien und Bedingungen
Alkylierung: Häufige Reagenzien umfassen DNA oder andere nucleophile Substrate. Die Reaktion findet typischerweise unter physiologischen Bedingungen statt (pH 7,4, 37 °C).
Hauptprodukte, die gebildet werden
Analyse Chemischer Reaktionen
Types of Reactions
m-DL-Sarcolysin undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Alkylation: Common reagents include DNA or other nucleophilic substrates. The reaction typically occurs under physiological conditions (pH 7.4, 37°C).
Hydrolysis: This reaction occurs in aqueous environments and is facilitated by the presence of water or hydroxide ions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
m-DL-Sarcolysin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Biologie: Forscher verwenden es, um die Mechanismen der DNA-Schädigung und -Reparatur zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Chemotherapeutika und Medikamentenabgabesysteme eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch Alkylierung. Es verändert chemisch das DNA-Nukleotid Guanin durch Alkylierung und verursacht Verknüpfungen zwischen DNA-Strängen. Diese chemische Veränderung hemmt die DNA-Synthese und die RNA-Synthese, Funktionen, die für das Überleben von Zellen notwendig sind. Diese Veränderungen führen zu Zytotoxizität sowohl in teilenden als auch in nicht teilenden Tumorzellen .
Wirkmechanismus
m-DL-Sarcolysin exerts its effects primarily through alkylation. It chemically alters the DNA nucleotide guanine through alkylation, causing linkages between strands of DNA. This chemical alteration inhibits DNA synthesis and RNA synthesis, functions necessary for cells to survive. These changes cause cytotoxicity in both dividing and non-dividing tumor cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Melphalan: Das L-Isomer von m-DL-Sarcolysin, das in ähnlichen therapeutischen Anwendungen eingesetzt wird.
Chlorambucil: Ein weiteres Stickstoff-Senf-Alkylierungsmittel, das in der Krebstherapie eingesetzt wird.
Cyclophosphamid: Ein weit verbreitetes Alkylierungsmittel mit einem ähnlichen Wirkmechanismus.
Einzigartigkeit
This compound ist aufgrund seines racemischen Gemisches einzigartig, das es ihm ermöglicht, mit einem breiteren Spektrum an molekularen Zielstrukturen zu interagieren als seine einzelnen Isomere. Diese Eigenschaft erhöht seine Wirksamkeit in der Krebsbehandlung .
Eigenschaften
IUPAC Name |
2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c14-4-6-17(7-5-15)11-3-1-2-10(8-11)9-12(16)13(18)19/h1-3,8,12H,4-7,9,16H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGAVODICPCDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862531 | |
| Record name | 3-[Bis(2-chloroethyl)amino]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1088-79-5, 1088-78-4, 1088-80-8 | |
| Record name | Metamelfalan, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC67782 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-m-Sarcolysin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-DL-Sarcolysin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METAMELFALAN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BA40E8GDC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene](/img/structure/B12064725.png)

![7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol](/img/structure/B12064731.png)

![3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12064739.png)





![Bis[bis(trimethylsilyl)methyl]-germanium II](/img/structure/B12064784.png)
![9-(Trifluoromethyl)-11H-benzo[a]carbazole](/img/structure/B12064785.png)
